Kdm5A-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

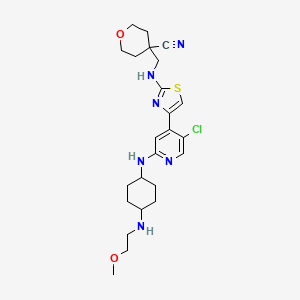

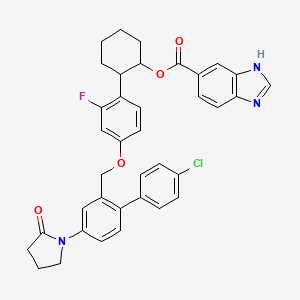

Kdm5A-IN-1 is a potent, orally bioavailable pan-histone lysine demethylases 5 (KDM5) inhibitor . It has IC50s of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively . KDM5A, also known as JARID1A or RBP2, is a KDM5 Jumonji histone demethylase subfamily member that erases di- and tri-methyl groups from lysine 4 of histone H3 . KDM5A is responsible for driving multiple human diseases, particularly cancers .

Molecular Structure Analysis

The molecular structure of Kdm5A-IN-1 is characterized by a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Further details about its molecular structure are not available in the retrieved information.Chemical Reactions Analysis

KDM5A can eliminate di- and tri-methyl moieties from the fourth lysine of histone 3 (H3K4me2/3), which leads to the activation or repression of transcription . In terms of mechanism, KDM5A and its fusion gene Fe (II)-dependently catalyze oxidative decarboxylation of 2OG with consumption of O2 to generate a reactive iron (IV)-oxo intermediate, carbon dioxide, and succinate .Physical And Chemical Properties Analysis

Kdm5A-IN-1 has a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Additional physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Breast Cancer Therapy : Kdm5A-IN-1 has been identified as a potent inhibitor of KDM5A, demonstrating significant anti-cancer activity in breast cancer cell lines. It induces cell cycle arrest and senescence by blocking KDM5A-mediated H3K4me3 demethylation, leading to the accumulation of p16 and p27 (Yang et al., 2019).

Epigenetic Therapy : KDM5A, as a histone demethylase, has a role in cancer progression, with Kdm5A-IN-1 being a potential therapeutic target. Inhibitors like Kdm5A-IN-1 could modulate epigenetic changes, offering new avenues for cancer treatment (Yang et al., 2021).

Triple-Negative Breast Cancer : Kdm5A-IN-1 has shown efficacy in targeting KDM5A for triple-negative breast cancer therapy. It acts by inducing accumulation of H3K4me3 and H3K4me2 levels, leading to growth arrest in cancer cells (Yang et al., 2018).

Natural Killer Cell Activation : KDM5A plays a role in the innate immune response, particularly in the activation of natural killer cells, suggesting potential applications in immunotherapy (Zhao et al., 2016).

Drug Resistance in Cancer : Kdm5A-IN-1 may have a role in overcoming drug resistance in cancer, as KDM5A has been linked to the development of drug resistance in various cancers, including breast cancer (Hou et al., 2012).

DNA Repair Mechanisms : KDM5A, a target of Kdm5A-IN-1, is involved in DNA repair mechanisms, suggesting its potential use in therapies that target DNA damage and repair processes in cancer cells (Gong et al., 2017).

Pancreatic Cancer : KDM5A plays a role in pancreatic cancer progression, and inhibition by compounds like Kdm5A-IN-1 could offer therapeutic benefits by affecting mitochondrial pyruvate metabolism and other mechanisms (Cui et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

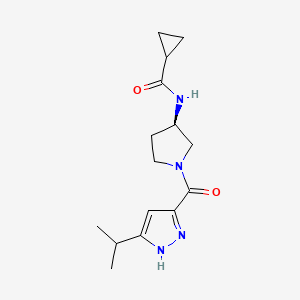

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXTVGTDZRKJS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kdm5A-IN-1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)